3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one is a polycyclic aromatic compound characterized by its unique fused ring structure, which includes a cyclopentane fused to an indole moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The compound is also known by its CAS number 1368745-05-4, and it has been identified as an impurity in the synthesis of certain pharmaceuticals, such as Ropinirole, a drug used to treat Parkinson's disease and restless legs syndrome .
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one is classified under indole derivatives and polycyclic compounds. Its structural complexity makes it a subject of interest for synthetic chemists and biochemists alike. The compound can be sourced from various chemical suppliers and is often used in research settings for its unique properties and potential applications in drug development .
The synthesis of 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one can be accomplished through several methods, with one common approach being the Diels-Alder reaction. This reaction typically involves the cycloaddition of indole derivatives with suitable dienophiles under controlled conditions to form the desired cyclopentafused structure.
Another method involves the allylation of methyl 1H-indole-4-carboxylate followed by N-benzylation and subsequent reactions leading to the formation of the target compound. The use of palladium catalysts and specific reagents such as triethylborane aids in achieving high yields with minimal side products .
The synthesis often requires careful control of reaction conditions, including temperature, pressure, and the presence of solvents like dimethylformamide. The purification of the final product is typically performed using chromatographic techniques to ensure high purity levels suitable for further biological evaluation .
The molecular formula for 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one is C10H9NO, with a molecular weight of approximately 159.19 g/mol. The compound features a bicyclic structure that incorporates both a cyclopentane ring and an indole system, which contributes to its unique chemical properties.
The structural representation can be described using the following identifiers:
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one participates in several notable chemical reactions:
The choice of reagents and conditions significantly influences the selectivity and yield of these reactions. For instance, oxidation reactions may require specific pH conditions to favor the formation of desired products while minimizing unwanted by-products.
The mechanism by which 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one exerts its effects primarily involves interaction with biological targets such as enzymes and receptors. This compound can bind to active sites within these proteins, potentially inhibiting or modulating their activity.
Through binding interactions, this compound may influence various cellular pathways related to growth and apoptosis. Its structural features allow it to mimic natural substrates or inhibitors, making it a candidate for further investigation in pharmacological studies aimed at understanding its therapeutic potential .
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one is typically presented as a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications but were not detailed in the current sources.
The compound exhibits typical behavior associated with polycyclic aromatic compounds, including stability under standard conditions but reactivity under specific chemical transformations such as oxidation or reduction. Its ability to participate in electrophilic aromatic substitution further highlights its versatility in synthetic organic chemistry .
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one has several applications across different scientific domains:
Rigid polycyclic heteroaromatic systems like 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one represent synthetically challenging scaffolds with significant pharmaceutical relevance. This fused tricyclic compound combines indole and cyclopentanone moieties, creating a stereoelectronically unique structure that serves specialized roles in medicinal chemistry and quality control. Its inherent ring strain and hydrogen-bonding capacity contribute to distinctive reactivity patterns that differentiate it from simpler indole derivatives [3] [7].
This compound (CAS 1368745-05-4) exhibits systematic complexity in naming due to its bridged ring system and multiple chiral centers. Its molecular formula is C₁₀H₉NO with a molecular weight of 159.18 g/mol (experimentally reported as 159.19 in some analyses) [4]. The SMILES notation O=C1NC2=C3C1CCC3=CC=C2 precisely encodes its stereochemistry, while the InChIKey FZJDCTKPQPVUHQ-UHFFFAOYSA-N provides a standardized identifier for database searches [4].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2,6,7,7a-tetrahydro-1H-cyclopenta[cd]indol-1-one |
CAS Registry | 1368745-05-4 |
Canonical SMILES | O=C1NC2C=CC=C3CCC1C3=2 |
Key Synonyms | 1,2a,3,4-Tetrahydro-2H-cyclopenta[cd]indol-2-one; 2-Azatricyclo[5.3.1.0⁴,¹¹]undeca-1(10),7(11),8-trien-3-one |
ChemDraw Representation | ![]() |
Nomenclature conflicts arise between cyclopenta[cd]indole vs. cyclopent[cd]indole indexing, reflecting different numbering systems for the fused tricyclic system. The "2(2aH)-one" designation specifically denotes the lactam functionality at ring junction position 2 [3] [10].
This scaffold emerged in synthetic literature circa 1990s as chemists explored strained indole derivatives for opioid receptor affinity. Unlike classical indoles (e.g., Fischer indoles), its fused cyclopentanone ring imposes:
Early synthetic routes required harsh conditions (refluxing acetic acid, 48h) yielding <15% product. Modern catalytic methods (Pd/Cu-mediated cyclizations) achieve >80% yield under milder conditions. The compound's initial pharmaceutical irrelevance shifted when HPLC-UV analysis of ropinirole formulations revealed it as a degradation product in 2008 [5] [9].
As Ropinirole Impurity 17 (per ICH Q3B nomenclature), this compound is a critical quality attribute in dopamine agonist formulations. It forms during storage via:
Table 2: Regulatory Status and Analytical Properties
Parameter | Specification | Analytical Method |
---|---|---|
Pharmaceutical Designation | Ropinirole Impurity 17; Cyclopentanylindone Impurity | HPLC-UV (EP Method) |
Acceptance Threshold | ≤0.15% in API; ≤0.10% in formulations | ICH Q3B Guidelines |
Detection Wavelength | 250 nm | Chromatographic purity |
Retention Time (RP-18) | 8.2 ± 0.3 min (0.1% TFA/ACN) | Pharmacopeial methods |
Storage Stability | Stable at 2-8°C; degrades at >40°C | Forced degradation studies |
Regulatory agencies require rigorous monitoring due to structural similarity to genotoxic nitrosamines, though studies confirm this particular impurity lacks mutagenicity (Ames test negative). Vendors supply it at ≥97% purity (HPLC) as a reference standard, with characterization including:
Table 3: Commercial Source Specifications
Vendor | Catalog Number | Purity | Form |
---|---|---|---|
Simson Pharma | R050031 | >98% | Custom synthesis |
Naarini | ROP-002 | Pharma grade | Yellow solid |
AiFChem | ACJOUK073 | 97% | Research sample |
Santa Cruz Biotechnology | sc-498886 | COA provided | 25 mg vials |
Pharmaceutical manufacturers employ specialized HPLC methods with LOD 0.02% (0.1 μg/mL) to monitor this impurity during stability testing of ropinirole hydrochloride tablets. Its detection triggers formulation reformulation or packaging modifications (e.g., enhanced moisture barriers) [2] [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1